Apomorphine p-Quinone

Description

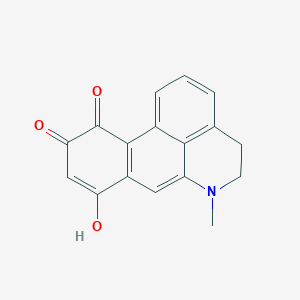

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

6-hydroxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione |

InChI |

InChI=1S/C17H13NO3/c1-18-6-5-9-3-2-4-10-15(9)12(18)7-11-13(19)8-14(20)17(21)16(10)11/h2-4,7-8,19H,5-6H2,1H3 |

InChI Key |

AXNFTZZNUAGMDP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4O |

Origin of Product |

United States |

Formation and Biotransformation Pathways of Apomorphine P Quinone

Mechanisms of Autoxidation and Spontaneous Oxidation of Apomorphine (B128758) to Quinone Derivatives in Aqueous Media

Apomorphine is inherently unstable in aqueous solutions, where it readily undergoes spontaneous oxidative decomposition. nih.gov This process, known as autoxidation, is particularly pronounced in the presence of light and air. nih.govresearchgate.net The primary site of this oxidation is the catechol moiety of the apomorphine molecule, which is highly susceptible to oxidation, leading directly to the formation of quinone derivatives. nih.govresearchgate.net

This chemical transformation is visibly indicated by a change in the solution's color, which turns a characteristic bluish-green. nih.gov The rate of this decomposition is not constant but is influenced by several factors, including the concentration of apomorphine, the temperature, and the pH of the solution. nih.gov Under conditions similar to that of plasma (a temperature of 37°C and a pH of 7.4), the chemical half-life of apomorphine has been reported to be as short as 39 minutes, highlighting its rapid degradation. nih.gov This inherent oxidative instability presents a significant challenge in the formulation of stable aqueous solutions of apomorphine. nih.govnih.gov

Enzymatic and Non-Enzymatic Pathways in the Biotransformation of Apomorphine to its Quinone and Semiquinone Forms

The biotransformation of apomorphine in the body is complex, involving multiple enzymatic and non-enzymatic pathways. nih.govresearchgate.net While non-enzymatic oxidation, or autoxidation, plays a significant role in its metabolism, several enzymatic systems also contribute to its conversion. nih.govresearchgate.netwikipedia.org

Major enzymatic pathways involved in apomorphine metabolism include:

N-demethylation : This process is mediated by cytochrome P450 enzymes, specifically CYP2B6, 2C8, 3A4, and 3A5. drugbank.com

Sulfation : A significant portion of an apomorphine dose is eliminated as sulfate (B86663) conjugates. drugbank.com This reaction is catalyzed by sulfotransferase (SULT) enzymes, including SULTs 1A1, 1A2, 1A3, 1E1, and 1B1. drugbank.com

Glucuronidation : Various UDP-glucuronosyltransferase (UGT) enzymes can conjugate apomorphine, leading to the formation of apomorphine glucuronide and norapomorphine (B1212033) glucuronide. nih.govdrugbank.com

Catechol-O-methylation : The enzyme catechol-O-methyltransferase (COMT) is also involved in the metabolic process. nih.govresearchgate.net

These diverse and complex metabolic routes, combining both enzymatic conversions and spontaneous non-enzymatic oxidation, contribute to the considerable inter-subject variability observed in apomorphine pharmacokinetics. nih.govresearchgate.net

| Pathway Type | Specific Mechanism | Key Enzymes/Processes |

|---|---|---|

| Enzymatic | N-demethylation | CYP2B6, CYP2C8, CYP3A4, CYP3A5 drugbank.com |

| Sulfation | SULT1A1, SULT1A2, SULT1A3, SULT1E1, SULT1B1 drugbank.com | |

| Glucuronidation | UGTs nih.govdrugbank.com | |

| O-methylation | COMT nih.govresearchgate.net | |

| Non-Enzymatic | Autoxidation | Spontaneous oxidation of the catechol group nih.govnih.govwikipedia.org |

Identification and Characterization of Oxidative Intermediates and Metabolites of Apomorphine p-Quinone

The oxidation of apomorphine proceeds through several identifiable intermediates and results in various metabolites. The specific pathway and resulting products are heavily influenced by the chemical environment, particularly pH. nih.gov

Among the key oxidative derivatives of apomorphine is 8-oxo-apomorphine-semiquinone (8-OASQ). nih.govnih.gov This semiquinone species is an intermediate formed during the oxidation process. nih.gov Research has focused on 8-OASQ to understand the broader effects of apomorphine's oxidative metabolites. nih.govresearchgate.net Studies have shown that 8-OASQ exhibits distinct biological activities compared to its parent compound, apomorphine. nih.govresearchgate.net For instance, 8-OASQ has been found to display cytotoxic and mutagenic properties in vitro and can induce DNA damage in brain tissue, whereas apomorphine can show antioxidant effects in the same models. nih.govresearchgate.net These findings suggest that the oxidation products of apomorphine, such as 8-OASQ, may mediate some of its neurotoxic effects. nih.govnih.govufrgs.br

Environmental factors, most notably pH, exert a complex and critical influence on the oxidation pathways of apomorphine. nih.gov The degradation rate increases significantly as the pH rises from 5.2 to 6.8. dovepress.com The specific oxidation products also vary depending on the acidity or alkalinity of the solution.

Voltammetric and stability studies have elucidated a pH-dependent mechanism:

In highly acidic media (below pH 3) : Oxidation occurs primarily at the catechol group. researchgate.netnih.gov

Above pH 3 : The oxidation of the tertiary amine group begins to occur. researchgate.netnih.gov

Below pH 7 : The main degradation product is generally identified as oxoapomorphine. nih.govdovepress.com

In alkaline media : A quinone is the predominantly formed degradation product. nih.govdovepress.com

Besides pH, other factors such as the initial concentration of apomorphine and the storage temperature also markedly affect the rate of oxidation and discoloration of its solutions. nih.govresearchgate.netdovepress.com Higher concentrations and lower temperatures can reduce the rate of degradation. nih.govdovepress.com

| pH Range | Primary Oxidation Site/Product |

|---|---|

| Highly Acidic (<3) | Catechol group oxidation researchgate.netnih.gov |

| Slightly Acidic to Neutral (>3) | Tertiary amine group oxidation occurs researchgate.netnih.gov |

| Acidic to Neutral (<7) | Oxoapomorphine is the main degradation product nih.govdovepress.com |

| Alkaline | Quinone formation is favored nih.govdovepress.com |

Molecular Mechanisms of Apomorphine P Quinone Action and Biomolecular Interaction

Redox Cycling and Generation of Reactive Oxygen Species (ROS) by Apomorphine (B128758) p-Quinone Derivatives

The chemical structure of apomorphine's catechol group makes it prone to oxidation, resulting in the formation of quinones and semiquinones. nih.govscientiaricerca.comresearchgate.net These degradation products are capable of undergoing redox cycling, a process that contributes to oxidative stress through the continuous generation of reactive oxygen species. nih.gov This pro-oxidant activity has been linked to potential neurotoxic effects. scielo.brnih.gov The process can be initiated by a one-electron transfer, often catalyzed by transition metals, which yields a semiquinone radical. This intermediate then transfers an electron to molecular oxygen, regenerating the quinone and forming a superoxide (B77818) radical, thus perpetuating the cycle. researchgate.net

The autoxidation of apomorphine and the subsequent redox cycling of its quinone derivatives are significant sources of ROS. nih.govscielo.br The cycle involves the reduction of the apomorphine p-quinone to a semiquinone intermediate. This semiquinone radical readily donates an electron to molecular oxygen (O₂), leading to the formation of the superoxide radical (O₂⁻). researchgate.netscielo.br This process regenerates the quinone, allowing it to participate in further reduction-oxidation cycles. The generated superoxide radicals can then undergo dismutation, either spontaneously or catalyzed by the enzyme superoxide dismutase, to produce hydrogen peroxide (H₂O₂). scielo.brnih.gov The production of these reactive species is a key factor in the oxidative damage associated with apomorphine's degradation products. nih.gov

The generation of superoxide and hydrogen peroxide sets the stage for the formation of an even more reactive and damaging species: the hydroxyl radical (•OH). scielo.br In the presence of transition metal ions, such as ferrous iron (Fe²⁺), the hydrogen peroxide produced via the dismutation of superoxide can participate in the Fenton reaction. This reaction involves the metal-catalyzed cleavage of H₂O₂, resulting in the formation of the highly reactive hydroxyl radical. scielo.br While apomorphine itself has been noted for its ability to scavenge hydroxyl radicals, its oxidation products are directly involved in the upstream processes that lead to their generation. scielo.brnih.gov

Table 1: Reactive Oxygen Species Generation by Apomorphine p-Quinone

| Reactive Oxygen Species | Mechanism of Formation |

|---|---|

| Superoxide Radical (O₂⁻) | Formed when the apomorphine semiquinone radical transfers an electron to molecular oxygen during redox cycling. researchgate.netscielo.br |

| Hydrogen Peroxide (H₂O₂) | Produced from the dismutation of superoxide radicals. scielo.brnih.gov |

| Hydroxyl Radical (•OH) | Generated via the Fenton reaction, where hydrogen peroxide reacts with transition metal ions like Fe²⁺. scielo.br |

Covalent Adduct Formation with Nucleophilic Biomolecules

Apomorphine p-quinone is an electrophilic molecule, meaning it is reactive toward electron-rich, or nucleophilic, sites on other molecules. nih.gov This reactivity allows it to form stable covalent bonds, known as adducts, with a variety of biological macromolecules. nih.govresearchgate.net The primary targets for this reaction are nucleophilic functional groups found in proteins and peptides, particularly the thiol groups of cysteine residues. nih.gov This covalent modification can alter the structure and function of the target biomolecule, leading to significant physiological consequences.

The electrophilic nature of the apomorphine p-quinone ring facilitates its covalent reaction with nucleophilic side chains of amino acids within proteins and peptides. This process, often a Michael-type addition, results in the formation of a stable protein-quinone conjugate. nih.gov Such modifications can disrupt protein function, trigger cellular signaling pathways, or lead to the formation of protein aggregates.

Apomorphine and its oxidation products interact directly with α-synuclein, a protein centrally implicated in Parkinson's disease. The apomorphine p-quinone can form covalent adducts with the α-synuclein protein. nih.gov This interaction significantly alters the protein's aggregation pathway; while it inhibits the formation of mature amyloid fibrils, it promotes and stabilizes the formation of large, soluble oligomeric species. nih.gov These stabilized oligomers have been shown to exhibit significant neurotoxicity. nih.gov Studies on the closely related dopamine (B1211576) quinone have similarly shown that it forms both covalent and non-covalent adducts with α-synuclein, resulting in unfolded, non-fibrillar species. nih.gov

Apomorphine has been identified as a modulator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a sensor for noxious stimuli. nih.govresearchgate.net At lower concentrations, apomorphine causes an irreversible activation of the TRPA1 channel, a characteristic that strongly suggests a covalent modification mechanism. nih.gov TRPA1 channels are known to be activated by a wide range of electrophilic compounds through the covalent modification of highly reactive cysteine residues located in their cytoplasmic domain. nih.gov The electrophilic apomorphine p-quinone is capable of forming such covalent adducts with the thiol groups of these cysteine residues, leading to the activation of the channel. nih.govnih.gov

Table 2: Biomolecular Interactions of Apomorphine p-Quinone

| Biomolecular Target | Type of Interaction | Impact of Interaction |

|---|---|---|

| α-Synuclein | Covalent adduct formation. nih.gov | Inhibits fibril formation but stabilizes the formation of large, neurotoxic oligomers. nih.gov |

| TRPA1 Channels | Covalent conjugation with cysteine residues. nih.govnih.gov | Causes irreversible channel activation, particularly at lower concentrations. nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Apomorphine |

| Apomorphine p-Quinone |

| Superoxide Radical |

| Hydrogen Peroxide |

| Hydroxyl Radical |

| α-Synuclein |

| Cysteine |

| Dopamine |

| L-DOPA |

Interaction and Damage to Nucleic Acids (DNA)

Apomorphine's conversion to its p-quinone and related semiquinone radical forms is central to its capacity to interact with and damage nucleic acids. These oxidized derivatives possess genotoxic properties, contributing to cellular damage through direct interaction with DNA. The neurotoxic effects of apomorphine have been linked to its autoxidation products, which include reactive oxygen species (ROS), quinones, and semiquinones.

Studies utilizing the single-cell gel electrophoresis (Comet assay) have demonstrated that oxidized derivatives of apomorphine can induce DNA damage in vivo. Specifically, the systemic injection of 8-oxo-apomorphine-semiquinone (8-OASQ), an oxidation derivative, resulted in significant DNA damage in the brain cells of mice at 1 and 3 hours post-treatment. While apomorphine itself showed a slight increase in DNA damage frequency, the effect was more pronounced with its oxidized form, suggesting that the quinone/semiquinone structure is the primary genotoxic agent.

The mechanism of DNA damage is thought to involve two main pathways. Firstly, the generation of ROS during the redox cycling of the quinone can lead to oxidative damage to DNA bases and sugar-phosphate backbone, causing single-strand breaks. Secondly, the electrophilic nature of the quinone moiety facilitates its ability to intercalate into the DNA structure or form covalent adducts, potentially leading to frameshift mutations. In vitro studies have shown that apomorphine's oxidation products can induce features of necrosis in cells, including significant DNA fragmentation. This genotoxic activity highlights a critical aspect of the molecule's biological effects, separate from its receptor-mediated actions.

| Oxidized Apomorphine Derivative | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| 8-oxo-apomorphine-semiquinone (8-OASQ) | Mice Brain Cells (in vivo) | Induced significant DNA damage at 1 and 3 hours post-treatment. | |

| Apomorphine Autoxidation Products (including quinones) | Rat Glioma C6 Cells (in vitro) | Induced DNA fragmentation as a feature of necrosis. | |

| 8-oxo-apomorphine-semiquinone (8-OASQ) | Bacterial Strains (in vitro) | Displayed oxidative and frameshift mutagenic activities. |

Modulation of Cellular Redox Systems and Antioxidant Defense Mechanisms

Apomorphine p-quinone and its precursor, apomorphine, are potent modulators of the cellular redox environment. Their chemical structure, particularly the catechol group, allows them to participate in redox cycling, leading to the generation of reactive oxygen species and subsequent oxidative stress. However, these molecules also trigger a robust counter-response by activating endogenous antioxidant defense systems, primarily through the Nrf2-ARE signaling pathway.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic molecules, such as quinones derived from apomorphine oxidation, can react with cysteine residues on Keap1. This interaction leads to a conformational change that releases Nrf2, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Both R(-)-apomorphine and its receptor-inactive enantiomer, S(+)-apomorphine, have been identified as activators of the Nrf2-ARE pathway. This activation is considered a crucial component of their neuroprotective effects, as it enhances the cell's intrinsic ability to combat oxidative stress. Studies in microglial cells have shown that apomorphine treatment leads to a decrease in cytoplasmic Nrf2 levels and a corresponding increase in the nucleus, confirming its role in promoting Nrf2 nuclear recruitment. The activation of this pathway is independent of dopamine receptor stimulation, highlighting a distinct pharmacological action of the apomorphine structure.

Upregulation of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1)

Among the primary downstream targets of Nrf2 activation are Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1), two critical enzymes in the cellular antioxidant defense system. HO-1 is an inducible enzyme that catabolizes pro-oxidant heme into biliverdin (B22007) (which is then converted to the antioxidant bilirubin), carbon monoxide, and free iron. NQO1 is a flavoprotein that detoxifies quinones by catalyzing their two-electron reduction to less reactive hydroquinones, thereby preventing the formation of ROS-generating semiquinones.

Treatment of various cell types, including astrocytes and microglia, with apomorphine has been shown to significantly upregulate the gene and protein expression of both HO-1 and NQO1. For instance, S(+)-apomorphine treatment in rat C6 astrocytic cells and primary mouse astrocytes resulted in a statistically significant increase in the mRNA levels of both enzymes. This Nrf2-mediated upregulation enhances the cell's capacity to neutralize electrophiles and manage oxidative insults, contributing to the protective effects observed against various toxins.

| Compound | Cell Type | Target Gene | Result | Reference |

|---|---|---|---|---|

| S(+)-Apomorphine | Rat C6 Astrocytic Cells | HO-1, NQO1 | Statistically significant increase in gene expression. | |

| S(+)-Apomorphine | Primary Mouse Astrocytes | HO-1, NQO1 | Statistically significant increase in gene expression. | |

| R-Apomorphine & S-Apomorphine | Primary Microglia | Hmox1 (HO-1), Nqo1 | Significant upregulation of gene expression. |

Interactions with Glutathione (B108866) (GSH) and Thiol Homeostasis

Glutathione (GSH), a tripeptide thiol, is the most abundant non-enzymatic antioxidant in the cell and plays a vital role in detoxifying reactive electrophiles like quinones. The electron-deficient nature of apomorphine p-quinone makes it susceptible to nucleophilic attack by the sulfhydryl group of GSH. This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases, results in the formation of a stable glutathione-quinone adduct. This conjugation is a critical detoxification pathway, as it neutralizes the reactivity of the quinone, preventing it from damaging other vital biomolecules like DNA and proteins.

The interaction is bidirectional. While GSH detoxifies apomorphine quinones, apomorphine itself can influence thiol homeostasis. Studies have shown that thiol-containing compounds, including GSH and N-acetyl-L-cysteine, can significantly protect cells against apomorphine-induced cytotoxicity. This protection is attributed to both the direct scavenging of quinones and the prevention of apomorphine autoxidation. Furthermore, apomorphine treatment has been found to enhance the activity of glutathione peroxidase (GPx), a key enzyme in the glutathione cycle that detoxifies peroxides. This suggests that in addition to direct chemical interaction, apomorphine and its metabolites can modulate the enzymatic machinery that governs cellular thiol redox status.

Cellular and Subcellular Effects in in Vitro and Ex Vivo Models

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are primary targets of apomorphine's oxidative derivatives, leading to significant disruption of their critical functions in cellular energy production and survival signaling.

Exposure to apomorphine (B128758) has been demonstrated to cause the depolarization of mitochondria in various cell lines, including human choriocarcinoma cells. nih.gov This loss of mitochondrial membrane potential is a critical event that often precedes cell death. Mitochondrial depolarization is closely associated with the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane. nih.govuniba.it The opening of the mPTP, triggered by factors such as calcium overload and oxidative stress, disrupts the membrane's integrity, leading to mitochondrial swelling and the release of pro-apoptotic factors. nih.govuniba.it In experimental settings, treatment with apomorphine has resulted in the degeneration of mitochondria, a morphological indicator consistent with mPTP opening and mitochondrial dysfunction. nih.govnih.gov

Mechanisms of Programmed Cell Death Induction

Apomorphine p-quinone and related oxidative species can trigger distinct programmed cell death pathways, primarily through the activation of intrinsic apoptosis and, in certain contexts, by inducing necrosis.

In several cancer cell lines, apomorphine has been shown to be a potent inducer of apoptosis. In choriocarcinoma cells, it activates the intrinsic apoptotic pathway, a process characterized by the activation of caspases and the downregulation of anti-apoptotic proteins. nih.gov Studies on CHO-K1 cells have shown that apomorphine induces cell death in a dose-dependent manner, displaying classical hallmarks of apoptosis such as DNA laddering on agarose (B213101) gels and annexin (B1180172) V binding, which indicates the externalization of phosphatidylserine. nih.gov These findings suggest that the cytotoxic effects of apomorphine are, in significant part, mediated by a structured, programmed apoptotic mechanism. nih.govresearchgate.net

Table 1: Apoptotic Effects of Apomorphine in Experimental Cell Lines

| Cell Line | Key Findings | Observed Markers |

|---|---|---|

| JEG3 and JAR (Choriocarcinoma) | Activation of the intrinsic apoptosis pathway. nih.gov | Caspase activation, inhibition of anti-apoptotic proteins. nih.gov |

| CHO-K1 | Dose-dependent induction of cell death via apoptosis. nih.gov | DNA laddering, annexin V binding. nih.gov |

In addition to apoptosis, apomorphine can induce necrotic cell death, particularly at higher concentrations. nih.gov In rat glioma C6 cells, treatment with apomorphine leads to cellular changes characteristic of necrosis. nih.govnih.gov These changes include a loss of plasma membrane integrity, severe degeneration of mitochondria, and fragmentation of DNA. nih.gov This necrotic pathway is directly linked to the oxidative stress generated during the autoxidation of apomorphine to its quinone derivatives. nih.govnih.gov

Table 2: Necrotic Effects of Apomorphine in Experimental Cell Lines

| Cell Line | Concentration | Key Features of Necrosis |

|---|---|---|

| Rat Glioma C6 | 400 µM | Loss of membrane integrity, mitochondrial degeneration, DNA fragmentation. nih.gov |

Effects on Neuroinflammation and Microglial Reactivity

Neuroinflammation, largely mediated by the brain's resident immune cells, the microglia, is a critical factor in the progression of various neurodegenerative diseases. frontiersin.org Microglial activation can be a double-edged sword; while it is essential for clearing cellular debris, persistent activation leads to the release of pro-inflammatory and neurotoxic factors that can damage neurons. frontiersin.org Certain endogenous molecules, such as dopamine (B1211576) quinones, have been shown to activate microglia and promote a neurotoxic gene expression profile. researchgate.net Research into compounds that can modulate this microglial reactivity is therefore of significant therapeutic interest.

Studies utilizing in vitro models have demonstrated that apomorphine can significantly temper the inflammatory response in microglia. In experiments with primary mouse microglia stimulated by the A53T mutant α-synuclein—a protein implicated in Parkinson's disease—apomorphine co-treatment was shown to substantially down-regulate the expression of key pro-inflammatory genes. researchgate.netnih.gov

Following a 6-hour exposure to A53T, transcription levels of genes such as Cxcl10, Nos2, Ptgs2, and Tnf were markedly increased. nih.gov The introduction of apomorphine alongside the A53T protein led to a significant reduction in the expression of several of these genes. nih.gov Specifically, the A53T-induced up-regulation was decreased by approximately 60% for Nos2, 45% for Tnf, and 65% for Ptgs2. nih.gov The reduction for Cxcl10 was not found to be statistically significant. nih.gov These anti-inflammatory effects were linked to the activation of the NRF2 signaling pathway, which helps to orchestrate cellular antioxidant responses. nih.gov

Table 1: Effect of Apomorphine on Pro-Inflammatory Gene Expression in A53T α-Synuclein-Treated Microglia

| Gene | Function | Observed Effect of Apomorphine Co-Treatment |

|---|---|---|

| Nos2 (iNOS) | Produces nitric oxide, a pro-inflammatory mediator | ~60% decrease in expression nih.gov |

| Tnf (TNF-α) | Tumor necrosis factor-alpha, a key inflammatory cytokine | ~45% decrease in expression nih.gov |

| Ptgs2 (COX-2) | Prostaglandin-endoperoxide synthase 2, involved in inflammation | ~65% decrease in expression nih.gov |

| Cxcl10 | Chemokine involved in immune cell recruitment | Non-significant decrease in expression nih.gov |

Influence on Actin and Tubulin Cytoskeleton Networks

The cytoskeleton, composed of intricate networks of actin and tubulin filaments, is fundamental to maintaining cell shape, motility, and functions like phagocytosis. While direct studies focusing specifically on the interaction between apomorphine p-quinone and cytoskeletal proteins are limited, its impact can be inferred from observed morphological changes in microglial cells.

Exposure to A53T α-synuclein induces considerable morphological changes in microglia, notably an increase in the total cell area, indicative of a reactive state. nih.gov In co-treatment experiments, apomorphine was able to partially reverse these changes, reducing the A53T-induced increase in cell area by approximately 70%. nih.gov Since cellular morphology is dynamically controlled by the actin and tubulin cytoskeleton, these findings strongly suggest that apomorphine indirectly influences the organization and dynamics of these networks, guiding the cells away from a reactive morphology. nih.govcytoskeleton.com

Gene Expression and Protein Synthesis Modulation at the Molecular Level

Apomorphine demonstrates a complex, concentration-dependent ability to modulate gene expression and protein synthesis, particularly in pathways related to cell survival and apoptosis. nih.gov Studies using cDNA microarrays on SH-SY5Y neuroblastoma cells have revealed a dual role for the compound. nih.gov

At low concentrations (1-10 µM), R-apomorphine elicits an anti-apoptotic response, promoting cell survival pathways. nih.gov In stark contrast, high concentrations (50-500 µM) trigger a pro-apoptotic pattern of gene expression. nih.gov This switch is characterized by an increase in the expression of genes that drive programmed cell death, such as caspases, Fas, and Gadd45. nih.gov

This capacity for broad gene modulation is consistent with findings for related quinone compounds. Microarray analysis of the effects of dopamine quinones on microglia revealed significant changes in the expression of 101 genes; 73 were up-regulated and 28 were down-regulated. researchgate.net The affected genes were largely associated with inflammation, including cytokines and chemokines, further highlighting the role of quinone species in modulating critical cellular signaling cascades at the genetic level. researchgate.net

Table 2: Concentration-Dependent Effects of R-Apomorphine on Gene Expression in SH-SY5Y Cells

| Concentration Range | Primary Cellular Response | Example of Modulated Gene/Protein Families |

|---|---|---|

| Low (1-10 µM) | Anti-apoptotic / Neuroprotective nih.gov | Survival-related gene pathways nih.gov |

| High (50-500 µM) | Pro-apoptotic / Toxic nih.gov | Caspases, Fas, Gadd45 (Upregulated) nih.gov |

Analytical and Methodological Approaches for Apomorphine P Quinone Research

Electrochemical Techniques for Oxidative Behavior Analysis

Electrochemical methods are fundamental in characterizing the oxidative pathways of apomorphine (B128758), which lead to the formation of quinone and semiquinone species. scielo.br Techniques such as cyclic voltammetry and differential pulse voltammetry at a glassy carbon electrode are employed to study the oxidation mechanism. uchile.clresearchgate.net These studies reveal that the oxidation of apomorphine is a complex, pH-dependent, multistep process involving both the catechol and tertiary amine groups of the molecule. researchgate.netnih.gov

The initial oxidation step involves the catechol moiety, which is highly susceptible to oxidation, leading to the formation of an o-quinone. researchgate.net Electrochemical studies have demonstrated that the reduction mechanism of both o- and p-quinones derived from apomorphine involves two steps: the formation of a semiquinonic radical and then the production of hydroquinone (B1673460) derivatives. uchile.cl The electrochemical process for dopamine (B1211576), a related catecholamine, has been shown to be diffusion-controlled. acs.org Furthermore, it has been observed that apomorphine can form a complex with borate (B1201080) through its catechol group, which increases its oxidation potential and can reduce its autoxidation. researchgate.net Electrochemical sensors, sometimes incorporating nanoparticles to enhance the signal, have also been developed for the detection of apomorphine in biological fluids. mdpi.comsemanticscholar.org

Table 1: Electrochemical Properties and Methods for Apomorphine Oxidation Analysis

| Parameter | Method/Technique | Observation | Reference |

|---|---|---|---|

| Oxidation Mechanism | Cyclic Voltammetry, Differential Pulse Voltammetry | Complex, pH-dependent, multistep electron transfer involving catechol and tertiary amine groups. | researchgate.netnih.gov |

| Primary Oxidation Product | Electrochemical Oxidation | Formation of apomorphine o-quinone from the catechol group. | researchgate.net |

| Quinone Reduction | Cyclic Voltammetry | Two-step process: formation of semiquinonic radical, then hydroquinone derivative. | uchile.cl |

| Stabilization | Voltammetric Studies | Complexation with borate increases oxidation potential, reducing autoxidation. | researchgate.net |

| Detection in Biofluids | Electrochemical Sensors | Nanoparticle-modified electrodes enhance the oxidative signal of apomorphine. | mdpi.com |

Chromatographic Methods (HPLC) for Separation and Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of apomorphine and its metabolites, including apomorphine p-quinone, in various biological matrices such as plasma. researchgate.netdergipark.org.tr HPLC methods coupled with detectors like UV or electrochemical detectors provide the sensitivity and specificity needed for pharmacokinetic studies and quality control of pharmaceutical formulations. researchgate.netdergipark.org.tr

A typical HPLC setup for apomorphine analysis involves a C18 reverse-phase column. dergipark.org.trtandfonline.com The mobile phase often consists of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or phosphoric acid) and an organic modifier like acetonitrile. dergipark.org.trtandfonline.com For enhanced sensitivity, especially for low-level determination in plasma, fluorescence or electrochemical detection is used. researchgate.net The limit of quantification for apomorphine in human plasma using fluorescence detection has been reported to be as low as 0.5 ng/mL. researchgate.net Sample preparation frequently involves solid-phase extraction to clean up and concentrate the analytes from the biological matrix before HPLC analysis. researchgate.net These methods are crucial for stability-indicating assays, allowing for the detection of degradation products like quinones in the presence of the parent drug. researchgate.nettandfonline.com

Table 2: HPLC Methods for Apomorphine and Metabolite Analysis

| Parameter | HPLC Condition | Result/Application | Reference |

|---|---|---|---|

| Stationary Phase | C18 Reverse-Phase Column | Effective separation of apomorphine and its metabolites. | dergipark.org.trtandfonline.com |

| Mobile Phase | Acetonitrile and aqueous phosphate buffer (pH ~3.0-3.5) | Isocratic elution for robust quantification. | dergipark.org.trtandfonline.com |

| Detection | UV (272-280 nm), Fluorescence, Electrochemical | High sensitivity and specificity for quantification in plasma and formulations. | researchgate.netdergipark.org.trtandfonline.com |

| Quantification Limit | Fluorescence Detection | 0.5 ng/mL in human plasma. | researchgate.net |

| Sample Preparation | Solid-Phase Extraction (C18 cartridges) | Optimized clean-up and concentration from biological samples. | researchgate.net |

Spectroscopic Techniques (UV-Vis Spectroscopy) for Detection of Quinone Formation and Adducts

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the oxidative degradation of apomorphine and the formation of its colored quinone products. google.comjustia.com The distinct spectral properties of apomorphine and its quinone derivatives allow for their detection and differentiation.

Native apomorphine exhibits an absorption maximum at approximately 272-273 nm. google.comjustia.com Upon oxidation, new absorption bands appear that are characteristic of the quinone structures. For instance, apomorphine o-quinone (oxoapomorphine) shows absorption maxima at around 337 nm, 411 nm, and 617 nm, which correspond to the greenish color that develops in oxidized apomorphine solutions. google.comjustia.com Apomorphine p-quinone has been identified with absorption maxima at approximately 327 nm and 605 nm. google.com The formation of adducts between apomorphine quinones and other molecules, such as the protein α-synuclein, can also be monitored by UV-Vis spectroscopy, with characteristic absorbance appearing around 340 nm. nih.gov This technique is often used in stress testing of pharmaceutical formulations to assess the stability of apomorphine and quantify the formation of oxidative degradation products. google.com

Table 3: UV-Vis Spectroscopic Data for Apomorphine and its Quinones

| Compound | Absorption Maxima (λmax) | Color of Solution | Reference |

|---|---|---|---|

| Apomorphine | ~273 nm | Colorless | google.comjustia.com |

| Apomorphine o-Quinone | ~337 nm, 411 nm, 617 nm | Greenish | google.comjustia.com |

| Apomorphine p-Quinone | ~327 nm, 605 nm | Not specified | google.com |

| Apo-α-Synuclein Adducts | ~340 nm | Greenish | nih.gov |

Advanced Imaging and Microscopy for Subcellular Localization and Interaction Studies

Advanced imaging and microscopy techniques are employed to visualize the effects of apomorphine and its oxidative products at a cellular and subcellular level. Transmission Electron Microscopy (TEM), for example, has been utilized to study the influence of apomorphine on the morphology of protein aggregates. mdpi.com

In studies investigating the interaction between apomorphine and amyloidogenic proteins, TEM has been used to visualize preformed protein fibrils and to observe how their structure is affected by the presence of the compound. mdpi.com These studies have shown that apomorphine can disrupt existing fibrils into smaller, amorphous aggregates. mdpi.com Furthermore, light microscopy is used to observe changes in cell morphology upon treatment with apomorphine or its protein adducts. For instance, microglia treated with A53T α-synuclein protein show a reactive morphology with an increased cell area, an effect that can be restored to normal by co-treatment with R-apomorphine. nih.gov

In Vitro Assays for Assessing DNA Damage and Mutagenicity

A variety of in vitro assays are used to evaluate the genotoxic and mutagenic potential of apomorphine and its oxidation products, such as 8-oxo-apomorphine-semiquinone (8-OASQ). scielo.brnih.gov These assays are critical for understanding the potential toxicological profile of these compounds.

The Salmonella/microsome assay (Ames test) is commonly used to assess mutagenicity. nih.gov Studies using this assay have shown that both apomorphine and 8-OASQ can induce frameshift mutations in specific S. typhimurium strains (TA98 and TA97), with the oxidized form, 8-OASQ, being up to twice as mutagenic. scielo.brnih.gov This increased mutagenicity is thought to be due to the more aromatic and planar structure of the quinone, which may favor intercalation into DNA. scielo.brufrgs.br For bacterial strains that detect oxidative mutagens (like S. typhimurium TA102), 8-OASQ acts as a mutagen, while apomorphine can show antimutagenic properties. nih.gov The Comet assay (single-cell gel electrophoresis) is another key technique used to directly measure DNA damage in cells. Research has shown that 8-OASQ induces a significant increase in DNA damage in mouse brain tissue, likely through oxidative mechanisms that lead to single-strand breaks. scielo.brresearchgate.net

Mechanistic Hypotheses in Disease Modeling

Conceptual Role of Apomorphine (B128758) p-Quinone in Oxidative Stress-Related Neuropathologies

Apomorphine p-quinone is a highly reactive molecule formed from the oxidation of apomorphine. Its conceptual role in the pathology of oxidative stress-related neurological disorders is centered on its ability to act as a pro-oxidant, contributing to the generation of reactive oxygen species (ROS) and inducing cellular damage. The formation of apomorphine p-quinone and related semiquinones is a key factor in the cytotoxic effects observed with apomorphine, particularly at higher concentrations. nih.gov

The chemical structure of apomorphine includes a catechol group that is susceptible to oxidation, leading to the formation of electrophilic quinones. These quinones can participate in redox cycling, a process that can generate superoxide (B77818) radicals and other ROS, thereby exacerbating oxidative stress within the cellular environment. This increased oxidative load can overwhelm the endogenous antioxidant defense mechanisms, leading to damage of critical cellular components such as lipids, proteins, and DNA. scielo.br

In the context of neurodegenerative diseases, where oxidative stress is a well-established pathological feature, the formation of apomorphine p-quinone is hypothesized to contribute to the neurotoxic cascade. Studies have shown that the oxidation products of apomorphine can induce protein carbonylation, a marker of oxidative protein damage, and deplete the total radical-trapping antioxidant parameter in brain tissue. nih.gov The pro-oxidant effects of apomorphine's oxidation products, including the p-quinone, are thought to mediate some of its neurotoxic actions on the central nervous system. scielo.br

The following table summarizes the conceptual mechanisms through which apomorphine p-quinone is thought to contribute to oxidative stress in neuropathologies.

| Mechanistic Action | Consequence in Neuropathology | Supporting Evidence |

| Redox Cycling | Generation of Superoxide Radicals and other ROS | Participation of quinone structures in reactions that produce ROS. scielo.br |

| Depletion of Antioxidants | Reduced cellular capacity to neutralize free radicals | Decrease in total radical-trapping antioxidant parameter in preclinical models. nih.gov |

| Covalent Adduct Formation | Impairment of protein and DNA function | Electrophilic nature of quinones allows for reaction with nucleophilic cellular macromolecules. |

| Induction of Protein Carbonylation | Oxidative damage to proteins, leading to loss of function | Increased protein carbonylation observed in brain tissue following administration of apomorphine and its oxidized derivatives. nih.gov |

Contribution to Dopaminergic Neuron-Specific Oxidative Stress in Pre-clinical Models

Dopaminergic neurons are particularly vulnerable to oxidative stress due to the inherent metabolism of dopamine (B1211576), which can generate ROS and quinones. The introduction of apomorphine and its subsequent oxidation to apomorphine p-quinone can further intensify this oxidative burden in preclinical models. The cytotoxicity of apomorphine towards neurons is strongly correlated with its autoxidation and the formation of reactive species, including quinones. nih.gov

In vitro studies using cultured neurons have demonstrated that apomorphine-induced cell death is concentration-dependent and is associated with features of necrosis, including mitochondrial degeneration and DNA fragmentation. nih.gov The neurotoxic effects of apomorphine's oxidation products, such as 8-oxo-apomorphine-semiquinone (a related quinone species), have been shown to induce DNA damage in mouse brain tissue, further highlighting the potential for these compounds to contribute to neurodegeneration. researchgate.net

The specific vulnerability of dopaminergic neurons is also linked to the high affinity of these cells for catecholaminergic compounds. This can lead to an accumulation of apomorphine and, consequently, a higher localized concentration of its oxidation product, apomorphine p-quinone, within these neurons, thereby amplifying the oxidative stress in this specific cell population.

The table below outlines key findings from preclinical studies on the impact of apomorphine and its oxidized derivatives on dopaminergic neurons.

| Preclinical Model | Key Finding | Implication for Dopaminergic Neurons | Reference |

| Rat Glioma C6 Cells and Primary Neurons | Apomorphine-induced cytotoxicity is correlated with its autoxidation to quinones. | Demonstrates the direct toxic potential of apomorphine oxidation products on neural cells. | nih.gov |

| Mouse Brain Tissue | 8-oxo-apomorphine-semiquinone induces a significant increase in DNA damage. | Suggests a genotoxic mechanism contributing to neuronal damage. | researchgate.net |

| Mouse Forebrain | Apomorphine and its oxidized derivative increase protein carbonylation. | Indicates oxidative damage to proteins as a consequence of exposure. | nih.gov |

Apomorphine p-Quinone as a Mechanistic Probe in Protein Misfolding and Aggregation Studies

Protein misfolding and aggregation are central pathological events in many neurodegenerative diseases, including the accumulation of α-synuclein in Parkinson's disease. Apomorphine and its quinone derivatives have been utilized as mechanistic probes to investigate these processes. The formation of apomorphine p-quinone is thought to play a role in the interaction between apomorphine and proteins like α-synuclein.

Studies have shown that apomorphine can inhibit the fibrillation of α-synuclein and promote the formation of large, stable oligomeric species. nih.gov These oligomers have been found to be toxic to mesencephalic dopaminergic neurons in primary cultures. nih.gov The formation of these neurotoxic oligomers is dependent on oxidative conditions, suggesting the involvement of apomorphine's oxidation products, such as the p-quinone. nih.gov The interaction is believed to involve the covalent modification of α-synuclein by the electrophilic quinone species.

This ability of apomorphine's quinone derivatives to modulate the aggregation pathway of α-synuclein makes them valuable tools for studying the mechanisms of oligomer formation and toxicity. By stabilizing these intermediate oligomeric states, researchers can better investigate their structure, properties, and pathological role in neurodegeneration.

The following table summarizes the role of apomorphine and its quinone derivatives in protein misfolding and aggregation studies.

| Protein Studied | Effect of Apomorphine/Quinones | Mechanistic Insight | Reference |

| α-Synuclein | Inhibition of fibrillation and stabilization of toxic oligomers | Provides a model for studying the formation and neurotoxicity of α-synuclein oligomers. | nih.govnih.gov |

| General Proteins | Formation of apomorphine-protein conjugates | Demonstrates the potential for covalent modification of proteins by apomorphine quinones, leading to altered function. |

Interplay with Neurotoxin-Induced Cellular Dysfunctions in Experimental Models (e.g., 6-OHDA, MPTP)

Experimental models using neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are widely used to study the pathology of Parkinson's disease. These neurotoxins induce dopaminergic neuron degeneration through mechanisms that heavily involve oxidative stress. Apomorphine and its p-quinone derivative are hypothesized to interact with these pathways.

On one hand, apomorphine itself has been shown to possess neuroprotective properties in these models, acting as a potent radical scavenger and iron chelator. nih.gov It can protect against the neurotoxicity induced by both 6-OHDA and MPTP. nih.gov This protective effect is often attributed to its antioxidant properties, which can counteract the oxidative stress initiated by the neurotoxins.

The table below details the observed interactions of apomorphine in common neurotoxin models.

| Neurotoxin Model | Observed Effect of Apomorphine | Proposed Mechanism of Interplay | Reference |

| 6-Hydroxydopamine (6-OHDA) | Protection of PC12 cells from cytotoxicity and cell death. | Radical scavenging and iron chelation by apomorphine; potential for low-level ROS from apomorphine oxidation to activate protective pathways. | nih.govnih.gov |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Protection against the loss of nigrostriatal dopamine neurons in mice. | Radical scavenging and MAO inhibitory actions of apomorphine counteracting MPTP-induced oxidative stress. | nih.govnih.gov |

Future Research Directions and Unresolved Questions

Elucidation of Novel Biomolecular Targets and Specific Interaction Sites

A primary unresolved issue is the complete identification of the biomolecular targets of apomorphine (B128758) p-quinone. As an electrophilic species, it readily reacts with nucleophilic residues on proteins, but the full scope of these interactions remains largely unmapped.

Current Findings and Future Directions:

Alpha-Synuclein Interaction: Significant research indicates that apomorphine's oxidation products, including its quinones, interact with α-synuclein. This interaction inhibits the formation of α-synuclein fibrils but promotes and stabilizes large, neurotoxic oligomeric species. nih.govaimspress.com The hypothesis is that apomorphine quinones are directly involved in the stabilization of these toxic oligomers. nih.gov Future studies should focus on identifying the precise amino acid residues on α-synuclein that form covalent adducts with the quinone, which are suspected to be N-terminal lysine (B10760008) residues.

Protein Adduction: The cytotoxicity of apomorphine is often attributed to the oxidative stress and protein modification caused by its quinone derivatives. nih.gov These quinones can form adducts with nucleophilic groups on various proteins, potentially altering their structure and function. researchgate.net A crucial future direction is the use of proteomic approaches to identify the complete "adductome" of apomorphine p-quinone in relevant cell types, such as dopaminergic neurons. This would provide a global view of the proteins targeted by the quinone.

Enzyme Inhibition: Beyond structural proteins, apomorphine itself has been shown to inhibit the activity of protein kinases, including cyclic AMP-dependent and calcium-plus-phosphatidylserine-dependent protein kinases. nih.gov It is critical to investigate whether apomorphine p-quinone also targets these or other enzymes. Future research should employ activity-based protein profiling to screen for enzymes whose function is directly modulated by the quinone metabolite.

Development of Advanced In Situ Detection and Imaging Methodologies for Quinone Metabolites

A major technical challenge is the detection and visualization of transient and highly reactive molecules like apomorphine p-quinone within a complex biological environment. Current methods often rely on indirect measurements of oxidative stress or analysis of stable downstream products. nih.gov There is a pressing need for technologies that can track the quinone in real-time and with spatial resolution.

Future Research Directions:

Quinone-Specific Fluorescent Probes: The design and synthesis of novel fluorescent probes that specifically react with apomorphine p-quinone would be a significant advancement. nih.gov Such probes could enable real-time imaging of quinone generation, localization, and clearance in living cells and tissues, providing invaluable insights into its dynamic behavior.

Mass Spectrometry Imaging (MSI): MSI is a powerful technique for visualizing the spatial distribution of drugs and their metabolites in tissue sections without the need for labeling. columbia.eduspringernature.com Applying advanced MSI methods could map the distribution of apomorphine and its quinone metabolite within specific brain regions, such as the substantia nigra, and correlate its presence with localized cellular responses. columbia.edu

Genetically Encoded Biosensors: While more challenging, the development of genetically encoded biosensors that can detect intracellular quinones or the specific protein modifications they cause would offer unparalleled specificity and the ability to monitor these processes in genetically defined cell populations over time.

Detailed Investigation of Downstream Signaling Pathways Influenced by Apomorphine p-Quinone

The formation of apomorphine p-quinone and subsequent adduction to biomolecules can trigger a cascade of downstream cellular signaling events. While some pathways have been linked to the parent drug, the specific contributions of the quinone metabolite are not fully delineated.

Current Findings and Future Directions:

Nrf2-ARE Pathway Activation: There is compelling evidence that apomorphine exerts neuroprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. mdpi.comnih.govnih.gov This activation is thought to be a response to the mild oxidative stress produced during the conversion of apomorphine to its quinone. nih.gov Future research should precisely dissect this mechanism, confirming that the quinone itself is the key activating species, possibly through modification of the Nrf2 inhibitor, Keap1.

Inflammatory and Cell Death Pathways: The cytotoxicity associated with apomorphine oxidation suggests the involvement of cell death pathways. nih.gov Detailed investigations are needed to determine if apomorphine p-quinone directly activates pro-inflammatory cascades, such as the NF-κB pathway, or triggers specific forms of cell death like apoptosis or ferroptosis. nih.gov

Dopamine (B1211576) Receptor-Independent Signaling: While apomorphine's primary actions are mediated by dopamine receptors, its quinone metabolites may have biological effects that are independent of these receptors. ufrgs.br A key unresolved question is to what extent the observed cellular effects of apomorphine treatment are driven by receptor agonism versus the downstream consequences of its oxidative metabolism.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To build a holistic model of apomorphine p-quinone's biological role, an integration of multiple high-throughput "omics" technologies is necessary. This approach can reveal complex interactions and network-level perturbations that are not apparent from single-target studies.

Future Research Directions:

Proteomics: As mentioned, proteomics is essential for identifying the full range of protein targets for covalent adduction by apomorphine p-quinone. biorxiv.org Quantitative proteomics could also reveal how the quinone alters the expression levels of proteins involved in key pathways, such as mitochondrial function, protein degradation, and synaptic transmission. elifesciences.orgnih.gov

Metabolomics: The formation of apomorphine p-quinone and the resulting oxidative stress can significantly impact cellular metabolism. nih.gov Metabolomic profiling of cells or tissues exposed to apomorphine would provide a snapshot of the metabolic state, revealing changes in energy metabolism, redox balance (e.g., glutathione (B108866) levels), and other key pathways.

Transcriptomics: Analyzing changes in gene expression following exposure to apomorphine can identify the genetic programs that are activated or repressed. aimspress.comaimspress.com This can help elucidate the compensatory mechanisms cells employ to cope with quinone-induced stress and identify signaling pathways that are perturbed at the transcriptional level.

Computational Chemistry and Theoretical Modeling of Redox Reactivity and Adduct Formation

Computational and theoretical chemistry offer powerful tools to predict and understand the fundamental properties of molecules like apomorphine p-quinone, complementing experimental approaches.

Future Research Directions:

Redox Potential Calculation: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the redox potential of apomorphine and its quinone derivatives. mdpi.comfrontiersin.org This data is fundamental to understanding the likelihood of its formation under physiological conditions and its ability to participate in redox cycling.

Modeling Adduct Formation: Computational models can predict the most likely sites on proteins (e.g., specific cysteine or lysine residues) to be targeted by apomorphine p-quinone. mdpi.com Molecular dynamics simulations can then be used to explore how such covalent modifications might alter a protein's conformation and function.

Predicting Reactivity and Stability: Theoretical models can help predict the stability of different quinone isomers (e.g., o-quinone vs. p-quinone) and their reactivity towards various biological nucleophiles. nih.gov This can guide experimental studies by highlighting the most probable reactions and products.

Defining the Balance Between Pro-oxidant and Antioxidant Effects of Apomorphine and its Quinone Derivatives in Different Biological Contexts

A central paradox in the pharmacology of apomorphine and its metabolites is the balance between their beneficial antioxidant-like effects and their detrimental pro-oxidant actions. This balance is likely context-dependent, varying with cell type, redox state, and concentration.

Current Findings and Future Directions:

Pro-oxidant Effects: The autoxidation of apomorphine produces quinones, semiquinones, and reactive oxygen species (ROS), leading to intracellular oxidative stress. nih.govnih.gov An oxidized derivative, 8-oxo-apomorphine-semiquinone, has been shown to induce protein carbonylation and DNA damage, demonstrating clear pro-oxidant toxicity. ufrgs.brnih.gov

Antioxidant Effects: Paradoxically, apomorphine also exhibits antioxidant and neuroprotective properties, largely attributed to the activation of the Nrf2 pathway. ufrgs.brnih.gov This suggests that the low level of oxidative stress from quinone formation may induce a protective, hormetic response. The ability of thiol-containing antioxidants like glutathione to prevent apomorphine-induced toxicity highlights the critical role of cellular redox buffering systems. nih.govnih.gov

Q & A

Q. Q. How can researchers ensure reproducibility in apomorphine p-quinone studies given its sensitivity to experimental conditions?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.